3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRFBWYCKRXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural characteristics, including a bromophenyl group and a bicyclic azabicyclo structure, contribute to its diverse applications.
Medicinal Chemistry
The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Research indicates that derivatives of bicyclic compounds can exhibit significant biological activity, including:
- Antimicrobial Properties : Studies show that similar compounds have been evaluated for their ability to inhibit bacterial growth and could be repurposed for antimicrobial applications.
- Neuropharmacological Effects : The azabicyclo structure is known to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Material Science
Due to its distinctive chemical properties, the compound can be utilized in the development of new materials, particularly in:
- Polymer Chemistry : The reactivity of the bromophenyl group allows for incorporation into polymer matrices, potentially enhancing material properties.
- Nanotechnology : Its ability to form stable complexes may be explored for applications in nanomaterials.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets in biological systems. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is a common feature in many bioactive molecules. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Structural Variations and Implications
A. Substituent Effects on the Aromatic Ring
- In contrast, the 4-chlorophenoxy group () introduces an ether linkage, reducing hydrophobicity but increasing hydrogen-bond acceptor capacity .
B. Modifications to the Bicyclo System
- Methylidene vs. Cyclopropylidene () introduces ring strain, which might increase reactivity in cycloaddition reactions .
- Double Bonds in the Bicyclo Core :
C. Functional Group Additions
- Methylthio Group (): The sulfur atom in this substituent could participate in covalent binding or act as a metabolic liability due to oxidation susceptibility .
Biological Activity
3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one, with CAS Number 2319721-05-4, is a complex organic compound featuring a bromophenyl group and a bicyclic azabicyclo[3.2.1]octane structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems.
- Molecular Formula : C17H20BrNO
- Molecular Weight : 334.2 g/mol
- Structural Characteristics : The compound's structure allows for interactions with biological receptors, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the kappa (κ) and mu (μ) opioid receptors. Research has shown that modifications in the azabicyclo structure can lead to significant changes in receptor affinity and selectivity.
Key Findings:
- A related series of compounds demonstrated potent κ antagonism with IC50 values as low as 20 nM, indicating strong receptor binding affinity .
- The compound's structure enables it to fit into specific receptor sites, potentially modulating their activity without significant central nervous system side effects .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound and its analogs in various biological contexts:
- Kappa Opioid Receptor Antagonism :
- Anticancer Potential :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
